



Application Notes and Protocols for Rescuing Glycosylation Defects In Vitro Using ML089

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Disorders of Glycosylation (CDG) are a group of rare genetic diseases characterized by defects in the synthesis and attachment of glycans to proteins and lipids. The most common form, PMM2-CDG (also known as CDG-la), is caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2.[1] This enzyme catalyzes the conversion of mannose-6-phosphate (Man-6-P) to mannose-1-phosphate (Man-1-P), a crucial step in the synthesis of N-linked oligosaccharides.[2] A deficiency in PMM2 activity leads to hypoglycosylation of numerous proteins, resulting in a wide range of severe clinical manifestations.[1]

ML089 is a potent and selective, cell-permeable small molecule inhibitor of phosphomannose isomerase (PMI).[2][3] In the context of PMM2-CDG, inhibiting PMI with **ML089** presents a promising therapeutic strategy. By blocking the conversion of Man-6-P to fructose-6-phosphate, **ML089** redirects the available Man-6-P pool towards the residual PMM2 enzyme, thereby increasing the production of Man-1-P and potentially rescuing the N-linked glycosylation defect. [2][3]

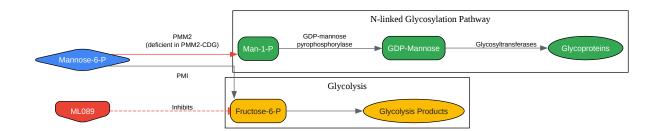
These application notes provide detailed protocols for utilizing **ML089** to rescue glycosylation defects in an in vitro model of PMM2-CDG using patient-derived fibroblasts.



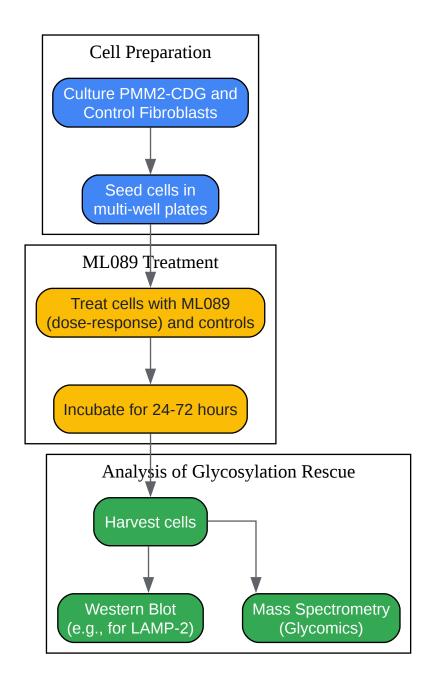
Mechanism of Action of ML089 in PMM2-CDG

The rationale for using **ML089** in PMM2-CDG is based on substrate redirection. In a healthy individual, Man-6-P is at a metabolic branch point, where it can be either converted to Man-1-P by PMM2 for glycosylation or isomerized to Fructose-6-P by PMI for glycolysis. In PMM2-CDG patients, the reduced activity of PMM2 leads to an accumulation of Man-6-P, which is then shunted towards glycolysis by PMI. By inhibiting PMI, **ML089** increases the intracellular concentration of Man-6-P, making more substrate available for the partially active PMM2 enzyme, thus enhancing the synthesis of Man-1-P and subsequent protein glycosylation.









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